molecular formula C12H13ClO B099037 1-Phenylcyclopentane-1-carbonyl chloride CAS No. 17380-62-0

1-Phenylcyclopentane-1-carbonyl chloride

Cat. No. B099037
CAS RN: 17380-62-0
M. Wt: 208.68 g/mol
InChI Key: NOYKUYNVZHTPCI-UHFFFAOYSA-N
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Patent
US06632417B2

Procedure details

The carboxylic acid chlorides used in the synthesis of the parent amides were all synthesized as described below. In a 1-liter 3-neck flask, 200 gm (1.05 mole) of 1-phenylcyclopentanecarboxylic acid (ACROS ORGANICS) was added drop-wise to stirring excess of thionyl chloride (Aldrich) under nitrogen. The resulting mixture was heated at reflux for two hrs. The reaction was further stirred at room temperature overnight. The resulting brown-red solution was concentrated at reduced pressure and heat on a rotary evaporator to remove excess thionyl chloride. The reaction yielded 216 gm of a lachrymator substance whose 1H-NMR and 13C-NMR spectra were ideal for the desired acid chloride.
[Compound]
Name
carboxylic acid chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:12]([OH:14])=O)[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:17])=O>>[C:1]1([C:7]2([C:12]([Cl:17])=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
carboxylic acid chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was further stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all synthesized
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting brown-red solution was concentrated at reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heat on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
The reaction yielded 216 gm of a lachrymator substance whose 1H-NMR

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)C1(CCCC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.